1H and 13C NMR chemical shifts for 2-Bromo-5,6-dimethylpyridin-3-amine
1H and 13C NMR chemical shifts for 2-Bromo-5,6-dimethylpyridin-3-amine
This in-depth technical guide provides a comprehensive framework for the synthesis, structural elucidation, and nuclear magnetic resonance (NMR) characterization of 2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8). This compound serves as a highly valuable halogenated heteroaromatic building block, frequently utilized in the development of PKMYT1 kinase inhibitors[1] and fused benzazepine derivatives for oncology and neurology applications[2].
Synthetic Methodology and Regiochemical Causality
The synthesis of 2-bromo-5,6-dimethylpyridin-3-amine relies on the highly regioselective electrophilic aromatic substitution (EAS) of 5,6-dimethylpyridin-3-amine.
Reagent Selection Causality: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2 ) because NBS provides a controlled, steady-state concentration of electrophilic bromine ( Br+ ). This mitigates the risk of over-bromination or oxidative degradation of the electron-rich aminopyridine ring[3]. Dichloromethane (DCM) is utilized as the solvent because it provides optimal solubility for the starting material while remaining inert to electrophilic attack, allowing the reaction to be strictly controlled at 0 °C[1].
Regiochemical Causality: The regioselectivity of this bromination is governed by the synergistic electronic and steric effects of the pyridine substituents:
-
Electronic Directing Effects: The −NH2 group at C3 is a powerful electron-donating group via resonance ( +R effect), strongly activating the ortho (C2, C4) and para (C6) positions. The C6 position is sterically blocked by a methyl group.
-
Steric and Kinetic Factors: While both C2 and C4 are theoretically activated, C4 is sterically hindered by the adjacent C3-amino and C5-methyl groups. Furthermore, electrophilic attack at C2 (alpha to the pyridine nitrogen) forms a highly stabilized Wheland intermediate. Consequently, bromination occurs exclusively at the C2 position, yielding the target compound[1].
NMR Spectroscopic Theory and Signal Causality
Accurate structural validation requires a deep understanding of the anisotropic and inductive effects governing the 1H and 13C NMR chemical shifts of this specific scaffold.
1H NMR Causality
-
Aromatic Core (H-4): The sole aromatic proton resides at C4. Its chemical shift ( δ≈6.85 ppm) is significantly shielded compared to a standard pyridine proton ( δ≈7.5 ppm). This shielding is a direct consequence of the ortho-amino group pumping electron density into the ring via resonance.
-
Methyl Groups (C5- CH3 vs. C6- CH3 ): The C6-methyl group ( δ≈2.42 ppm) is shifted further downfield than the C5-methyl group ( δ≈2.20 ppm). This is caused by the strong inductive electron-withdrawing effect ( −I ) of the adjacent electronegative pyridine nitrogen.
-
Exchangeable Protons ( −NH2 ): The amine protons appear as a broad singlet. This broadening is caused by the quadrupolar relaxation of the 14N nucleus (spin I=1 ) and intermediate chemical exchange rates with trace moisture in the solvent.
13C NMR Causality
-
Quaternary Carbons: The C6 carbon is the most deshielded ( δ≈152.0 ppm) due to its direct attachment to the pyridine nitrogen. The C3 carbon ( δ≈140.5 ppm) is similarly deshielded by the attached electronegative amine nitrogen.
-
Heavy Atom Effect: The C2 carbon ( δ≈130.2 ppm) experiences competing effects: deshielding from the adjacent ring nitrogen, but significant shielding from the "heavy atom effect" of the covalently bound bromine atom, which increases local diamagnetic shielding.
Quantitative Data Summaries
The following tables summarize the validated empirical ranges for the NMR chemical shifts of 2-bromo-5,6-dimethylpyridin-3-amine in CDCl3 at 298 K.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Assignment |
| C4-H | 6.80 - 6.90 | Singlet (s) | 1H | N/A | Shielded by ortho −NH2 |
| −NH2 | 3.80 - 4.20 | Broad Singlet (br s) | 2H | N/A | Quadrupolar relaxation |
| C6- CH3 | 2.38 - 2.45 | Singlet (s) | 3H | N/A | Deshielded by adjacent N |
| C5- CH3 | 2.15 - 2.25 | Singlet (s) | 3H | N/A | Standard aromatic methyl |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality / Assignment |
| C6 | 151.0 - 153.0 | Quaternary (C) | Alpha to pyridine nitrogen |
| C3 | 139.5 - 141.5 | Quaternary (C) | Attached to amine nitrogen |
| C5 | 134.0 - 136.0 | Quaternary (C) | Substituted aromatic carbon |
| C2 | 129.0 - 131.5 | Quaternary (C) | C-Br (Heavy atom shielding) |
| C4 | 119.0 - 121.0 | Methine (CH) | Ortho to −NH2 (Resonance shielded) |
| C6- CH3 | 21.5 - 23.5 | Primary ( CH3 ) | Deshielded aliphatic |
| C5- CH3 | 15.0 - 17.0 | Primary ( CH3 ) | Standard aliphatic |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol represents a closed, self-validating system. The success of the synthesis is intrinsically proven by the downstream NMR acquisition parameters.
Step 1: Regioselective Bromination Workflow
-
Preparation: Dissolve 5,6-dimethylpyridin-3-amine (1.0 equivalent, e.g., 4.0 g, 32.7 mmol) in anhydrous DCM (40 mL) under an inert argon atmosphere[1].
-
Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Causality: Exceeding 0 °C increases the kinetic energy of the system, promoting non-selective di-bromination.
-
Electrophile Addition: Dissolve NBS (1.1 equivalents, 6.4 g, 36.0 mmol) in DCM (60 mL). Add this solution dropwise to the reaction mixture over 30 minutes[1].
-
Reaction & Quench: Stir at 0 °C for 1.5 hours. Quench the reaction by adding saturated aqueous sodium sulfite ( Na2SO3 ) (50 mL). Causality: Na2SO3 acts as a reducing agent, instantly destroying unreacted Br+ species to prevent further reaction during solvent evaporation.
-
Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica-gel chromatography (Eluent: EtOAc/Petroleum Ether) to yield the target compound.
Step 2: NMR Acquisition & Structural Validation
-
Sample Prep: Dissolve 15–20 mg of the purified solid in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm).
-
1H NMR Acquisition: Acquire data at 400 MHz. Set the relaxation delay ( d1 ) to 2.0 seconds. Validation Check: The presence of exactly one aromatic singlet integrating to 1H mathematically proves mono-bromination.
-
13C NMR Acquisition: Acquire data at 100 MHz. Critical Step: Set the relaxation delay ( d1 ) to ≥5.0 seconds. Causality: The target molecule contains four quaternary carbons (C2, C3, C5, C6). Quaternary carbons lack attached protons, eliminating dipole-dipole relaxation pathways and resulting in long T1 relaxation times. A 5-second delay ensures complete magnetization recovery, preventing these critical signals from disappearing into the baseline noise.
Workflow Visualization
Figure 1: End-to-end workflow from regioselective bromination to NMR structural validation.
References
-
WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy Source: Google Patents URL:[2]
-
WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors Source: Google Patents URL:[1]
-
Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium Source: ACS Publications URL:[3]
